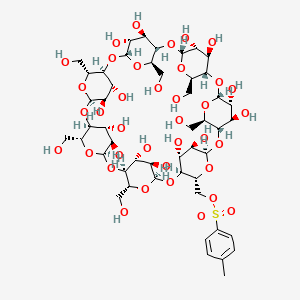
Methane-d2
Übersicht
Beschreibung
Methane-d2, also known as deuterated methane, is a non-standard isotope of methane . It has a molecular formula of CHD and an average mass of 18.055 Da .
Synthesis Analysis
The synthesis of Methane-d2 involves various processes. One method involves the use of deuterium gas with mesoporous silica and palladium (0) at 464.9 degrees for 1.66667 hours . Another method involves the thermodynamic analysis for methanol synthesis using biomass-derived syngas .
Molecular Structure Analysis
The molecular structure of Methane-d2 is similar to that of regular methane, with the key difference being the presence of deuterium (D) instead of hydrogen (H) in the molecular formula .
Chemical Reactions Analysis
Methane-d2, like regular methane, can undergo various chemical reactions. One such reaction is dry reforming, which involves the reaction of methane with carbon dioxide to produce syngas .
Physical And Chemical Properties Analysis
Methane-d2 has similar physical and chemical properties to regular methane. It has a boiling point of -164.0±7.0 °C at 760 mmHg and a vapour pressure of 205285.6±0.1 mmHg at 25°C . It also has various other properties such as molar refractivity, freely rotating bonds, and polar surface area .
Wissenschaftliche Forschungsanwendungen
Denitrification and Wastewater Treatment
Methane is an effective electron donor for biological denitrification, useful in treating wastewater, landfill leachate, or drinking water. Methanotrophs, organisms that use methane as their sole carbon source, play a key role in this process. Methane-oxidation coupled to denitrification (AME-D) and anaerobic methane oxidation coupled to denitrification (ANME-D) are significant processes. These involve aerobic methanotrophs oxidizing methane and releasing organics used by denitrifiers for denitrification. This process is observed in both laboratory studies and various microbial consortia under different conditions (Modin, Fukushi, & Yamamoto, 2007).
Methane Conversion to Chemicals and Fuels
Methane's large reserves make it a valuable feedstock for chemicals and energy. Its potential for producing ethylene or liquid hydrocarbon fuels is significant. Strategies for methane conversion include reforming to form carbon monoxide and hydrogen, direct oxidation to methanol and formaldehyde, and conversion to aromatics. Each method has limitations, but recent advancements indicate a nearing practical application for methane in producing fuels and chemicals (Lunsford, 2000).
Catalytic Conversion and Activation
Methane activation is crucial for its conversion to more useful products. Utilizing catalysts, such as gold clusters or nickel on titanium carbide, facilitates methane's conversion at lower temperatures. These catalysts help break the methane's C-H bond, creating a pathway for converting it into high-value compounds. Different catalysts and their interactions with methane have been explored to optimize this process (Lang et al., 2017), (Prats et al., 2019).
Methanotrophs in Biotechnology
Methanotrophs, bacteria that metabolize methane, have various biotechnological applications. They produce single-cell protein, biopolymers, and other valuable products using methane. Genetic engineering can expand their product range, including carotenoids and farnesene. Methanotrophs are also used in bioremediation, chemical transformations, and as components in biosensors (Strong, Xie, & Clarke, 2015).
Methane in Greenhouse Gas Reduction
Methane plays a role in reducing greenhouse gas emissions. Research on methane production from cattle offers insights into managing methane emissions in agricultural settings. Predictive models help assess and mitigate methane's environmental impact (Ellis et al., 2007).
Methane Sensing and Safety
Methane sensing technologies are vital for safety in industrial and domestic settings. Advanced materials and catalysts, such as palladium nanoparticles in oxide structures, enhance the performance of methane sensors. These developments improve sensitivity, selectivity, and response time, crucial for detectinglow-concentration methane leaks and preventing accidents (Zhou et al., 2018).
Catalytic Oxidation of Methane
Methane's oxidative upgrading is a key area in catalysis, offering potential to revolutionize the chemical value chain. The development of catalysts for effective methane conversion to more reactive chemicals is ongoing. This research tackles the challenges of activation, conversion, and economic viability, seeking to harness methane's potential fully (Hammond, Conrad, & Hermans, 2012).
Safety And Hazards
Zukünftige Richtungen
The future directions of Methane-d2 research could involve its use in renewable energy production. Methane is considered the fuel of the future due to its cleaner nature compared to other fuels . Therefore, research into the use of Methane-d2 in energy production could be a promising future direction.
Eigenschaften
IUPAC Name |
dideuteriomethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4/h1H4/i1D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWKTOKETHGBQD-DICFDUPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446285 | |
| Record name | Methane-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
18.055 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methane-d2 | |
CAS RN |
676-55-1 | |
| Record name | Methane-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 676-55-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















